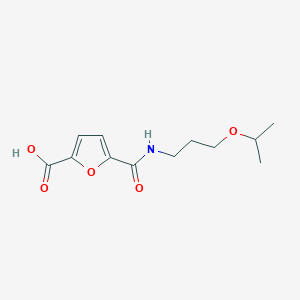![molecular formula C13H14N2O4S B6664308 5-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoyl]furan-2-carboxylic acid](/img/structure/B6664308.png)
5-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoyl]furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoyl]furan-2-carboxylic acid is a complex organic compound featuring a thiazole ring, a furan ring, and a carboxylic acid group. The thiazole ring, known for its aromaticity and reactivity, is a common motif in many biologically active molecules . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoyl]furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of thioformamide with bromoacetopropanol, followed by cyclization to form the thiazole ring . The furan ring is then introduced through a series of nucleophilic substitution reactions. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalysts and reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common at the C-5 position of the thiazole ring, often using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoyl]furan-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring’s aromaticity allows it to participate in π-π interactions, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as 2-aminothiazole and 4-methylthiazole. Compared to these, 5-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoyl]furan-2-carboxylic acid is unique due to its additional furan ring and carboxylic acid group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-7-6-20-12(14-7)13(2,3)15-10(16)8-4-5-9(19-8)11(17)18/h4-6H,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPOQVNMGIJPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)(C)NC(=O)C2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-Methylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B6664232.png)
![2-[3-[(3-Butoxyphenyl)methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664236.png)
![2-[3-[4-(4-Methylphenoxy)butylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664247.png)
![3-[2-(3-Benzylpyrrolidin-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B6664249.png)
![3-[2-Oxo-2-[[3-(2-oxopyrrolidin-1-yl)phenyl]methylamino]ethyl]benzoic acid](/img/structure/B6664250.png)
![3-[2-[4-(Morpholine-4-carbonyl)piperidin-1-yl]-2-oxoethyl]benzoic acid](/img/structure/B6664259.png)

![5-[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]furan-2-carboxylic acid](/img/structure/B6664289.png)
![5-[4-(Propylsulfonylamino)piperidine-1-carbonyl]furan-2-carboxylic acid](/img/structure/B6664295.png)
![2-[4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazine-4-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B6664301.png)
![5-[[1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoyl]furan-2-carboxylic acid](/img/structure/B6664311.png)
![2-[3-[2-(2,5-Dimethoxyphenyl)ethylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664322.png)
![2-[3-[[1-(Tert-butylamino)-1-oxopropan-2-yl]amino]-3-oxopropyl]benzoic acid](/img/structure/B6664329.png)
![2-[3-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid](/img/structure/B6664334.png)
